5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-6-5-8(14-17-6)10(16)13-11-7(3-4-18-11)9(15)12-2/h3-5H,1-2H3,(H,12,15)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXGNEHQHBSDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=CS2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiophene ring followed by the introduction of the isoxazole ring and the carboxamide group. Specific reagents and catalysts are used to facilitate these reactions, often under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase efficiency and reduce costs. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of 5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide involves several key steps that optimize yield and selectivity. The molecular structure can be analyzed using computational chemistry methods, such as molecular modeling and X-ray crystallography, to understand its three-dimensional conformation and interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, quantitative structure–activity relationship (QSAR) studies indicate that specific structural features correlate with enhanced biological activity against tumor cells.
Table 1 summarizes the anticancer efficacy of this compound across different cell lines:
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| HCT-116 | 15.72 | 50.68 |
| HeLa | Not specified | Not specified |
| MCF-7 | Not specified | Not specified |
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
Immunomodulatory Effects
In addition to its anticancer properties, this compound has been studied for its immunomodulatory effects. Isoxazole derivatives have been reported to regulate immune functions, influencing both humoral and cellular immune responses. For example, certain derivatives have inhibited TNF-alpha production and modulated the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro . This suggests a potential application in treating autoimmune diseases or conditions requiring immune modulation.
Future Directions and Case Studies
The promising biological activities of this compound warrant further investigation through clinical trials and detailed case studies. Future research should focus on:
- In Vivo Studies : Evaluating the compound's efficacy and safety in animal models.
- Combination Therapies : Exploring synergistic effects when combined with other chemotherapeutic agents.
- Modification for Enhanced Activity : Investigating structural modifications to improve potency and selectivity against cancer cells.
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide.
Isoxazole Derivatives: Compounds with the isoxazole ring, like isoxazole-3-carboxamide.
Uniqueness
5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide is a synthetic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features an isoxazole ring, a thiophene moiety, and a carboxamide group. Its molecular formula is with a molecular weight of approximately 250.32 g/mol. The presence of the methylcarbamoyl and thiophene groups enhances its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with isoxazole structures often exhibit various biological activities, including:
- Anticancer Properties : Potential as an anticancer agent has been highlighted in several studies.
- Antimicrobial Effects : Exhibits activity against various microbial strains.
- Anti-inflammatory Effects : May modulate inflammatory pathways.
Anticancer Activity
A significant focus of research on this compound is its anticancer properties. A study evaluated its cytotoxic effects across different cancer cell lines, revealing promising results:
| Cell Line | LC50 (nM) | Sensitivity |
|---|---|---|
| U87 | 200 ± 60 | High |
| BE | 18.9 | Very High |
| SK | >3000 | Low |
The compound demonstrated particularly strong activity against glioblastoma cell lines, significantly inhibiting cell proliferation at low concentrations. In contrast, other tested compounds showed higher LC50 values, indicating reduced efficacy against these cancer types .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell signaling and inflammation pathways. Molecular docking studies have indicated potential binding affinities to targets such as protein kinases and transcription factors associated with tumor growth and inflammation .
Case Studies
- In Vitro Studies : Various in vitro assays have been conducted to assess the compound's cytotoxicity against cancer cell lines. These studies often employ methodologies such as the MTT assay to determine cell viability post-treatment.
- In Vivo Studies : Early-stage animal studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of the compound in live models, focusing on tumor growth inhibition and overall survival rates.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other isoxazole derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Isoxazole A | Contains a trifluoromethyl group | Enhanced lipophilicity and metabolic stability |
| Isoxazole B | Features an oxadiazole ring | Known for potent antimicrobial properties |
These comparisons highlight how variations in substituents can significantly influence biological activity profiles, solubility, and pharmacokinetic properties .
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 2.24 ppm (s, 3H, CH3), 7.51 ppm (dd, J=7.0 Hz, thiophene-H) | |
| 13C NMR | δ 169.9 ppm (C=O), 152.6 ppm (d, J=246.5 Hz, CF3) | |
| HRMS | [M+H]+ 347.0599 (Calcd. 347.0593) |
Q. Table 2: Biological Assay Conditions
| Assay Type | Parameters | Reference |
|---|---|---|
| Mitochondrial OCR | 1 mM ADP, 2.5 μM FCCP, 1 μM CsA | |
| Zebrafish Toxicity | 1–100 μM, 48 hpf exposure, DMSO ≤0.1% |
Integration with Theoretical Frameworks
Link studies to conceptual frameworks such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
